

# Resolving conflicting interaction data within ComPPI

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## Compound of Interest

Compound Name: *Corppi*

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## ComPPI Technical Support Center

Welcome to the ComPPI Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals effectively use the ComPPI database to resolve conflicting protein-protein interaction (PPI) data and build more biologically relevant interaction networks.

## Frequently Asked Questions (FAQs)

Q1: What is the primary method ComPPI uses to resolve conflicting protein-protein interaction data?

A1: ComPPI's core strategy for resolving conflicting or biologically unlikely interaction data is through the integration and analysis of subcellular localization information.<sup>[1][2][3]</sup> Many high-throughput methods for detecting PPIs do not account for the spatial separation of proteins within a cell.<sup>[3]</sup> ComPPI addresses this by filtering out interactions where the two proteins do not share a common subcellular localization, thus reducing the number of biologically improbable interactions in a network.<sup>[1][4][5]</sup>

Q2: How does ComPPI quantify the reliability of an interaction?

A2: ComPPI uses two key metrics: the Localization Score and the Interaction Score.<sup>[2][6]</sup>

- **Localization Score:** This score represents the probability that a protein is found in a specific major subcellular compartment (e.g., nucleus, cytosol, membrane). It is calculated based on the type of evidence (experimental, predicted, or unknown) and the number of sources supporting that localization.[\[4\]](#)[\[6\]](#)
- **Interaction Score:** This score indicates the likelihood of a given PPI based on the Localization Scores of the two interacting proteins. It is higher if the two proteins have high Localization Scores in the same compartment(s).[\[1\]](#)[\[6\]](#)

Q3: What does an Interaction Score of 0 mean?

A3: An Interaction Score of 0 indicates that there is no subcellular localization data available for one or both of the interacting proteins in the ComPPI database.[\[6\]](#)[\[7\]](#) This does not necessarily mean the interaction is false, but rather that its biological likelihood cannot be assessed by ComPPI's localization-based scoring system.

Q4: I know two proteins interact, but ComPPI gives them a low Interaction Score. Why?

A4: A low Interaction Score can occur for several reasons:

- **Conflicting or Low-Confidence Localization Data:** The proteins may have low Localization Scores in their shared compartments. This could be due to a lack of high-quality experimental evidence for their subcellular location.
- **No Overlapping Major Localizations:** The two proteins may not be annotated to the same major subcellular compartments within the ComPPI database. ComPPI's scoring is based on six major localizations: cytosol, nucleus, mitochondrion, secretory pathway, membrane, and extracellular.[\[8\]](#)
- **Transient or Context-Specific Interactions:** The interaction may occur under specific cellular conditions or in a subcellular location not well-represented in the source databases.

Q5: What should I do if my protein of interest has no localization data in ComPPI?

A5: If your protein lacks localization data, ComPPI cannot calculate an Interaction Score for its interactions.[\[6\]](#) You can, however, still view its reported interactions from the integrated

databases. To gain insights into its potential localization, you could consult external databases that specialize in subcellular localization prediction or experimental localization data.

## Troubleshooting Guides

### Interpreting Conflicting Localization Data

You may encounter a situation where a single protein is annotated to multiple, seemingly conflicting, subcellular locations (e.g., both the nucleus and the extracellular space).

Resolution Workflow:

- **Examine the Evidence Type:** In the ComPPI results, check the evidence for each localization. Experimental evidence is generally more reliable than predicted or unknown sources.[\[4\]](#)[\[6\]](#) ComPPI assigns higher weights to experimental data in its scoring.[\[1\]](#)
- **Consider Multi-Localization:** Many proteins are known to reside in or move between multiple compartments to perform their functions. The presence of a protein in different locations may not be a conflict but rather reflect its biological roles.
- **Consult Source Databases:** The ComPPI output provides links to the source databases for localization information.[\[4\]](#) Following these links can provide more context about the experiments that led to the localization assignment.

## Experimental Protocols & Methodologies

### ComPPI's Data Integration and Scoring Workflow

ComPPI employs a multi-step process to integrate data and calculate its confidence scores. This workflow is designed to systematically filter and score interactions.

Methodology:

- **Data Integration:** ComPPI integrates data from 7 protein-protein interaction databases and 8 subcellular localization databases.[\[3\]](#)[\[9\]](#)
- **Curation and Standardization:** The integrated data undergoes four curation steps.[\[5\]](#)[\[10\]](#) This includes standardizing subcellular localization terms using a hierarchical tree of over 1600

Gene Ontology terms and mapping different protein naming conventions to a common identifier.[\[4\]](#)[\[10\]](#)

- **Localization Score Calculation:** For each protein, a Localization Score is calculated for each of the six major subcellular compartments. This score is a probabilistic disjunction of the evidence from different sources, with weights assigned based on the evidence type (experimental > predicted > unknown).[\[1\]](#)[\[6\]](#)
- **Interaction Score Calculation:** The Interaction Score for a pair of proteins is calculated based on their Localization Scores. First, a compartment-specific Interaction Score is determined for each major compartment by multiplying the Localization Scores of the two proteins in that compartment. The final Interaction Score is the probabilistic disjunction of these compartment-specific scores.[\[1\]](#)[\[6\]](#)

## Quantitative Data Summary

The following tables provide an overview of the data content in ComPPI and the impact of its localization-based filtering.

Table 1: ComPPI Database Statistics by Species

Species	Proteins	Localizations	Interactions
S. cerevisiae	6,566	24,145	210,941
C. elegans	20,766	44,609	35,816
D. melanogaster	26,097	51,801	340,286
H. sapiens	94,488	266,306	1,311,184

Data based on ComPPI version 2.1.1.[\[2\]](#)

Table 2: Impact of Localization-Based Filtering on the Human Interactome

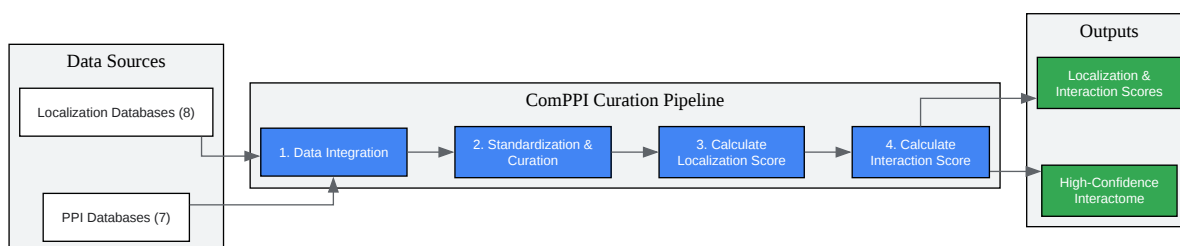
Interactome	Number of Proteins	Number of Interactions
Whole Human Interactome	23,265	385,481
High-Confidence Interactome	19,386	260,829

The high-confidence interactome contains interactions where the interacting proteins share at least one common subcellular localization.[1]

## Visualizations

### Logical Workflow for ComPPI Data Processing

The following diagram illustrates the key steps in ComPPI's data integration, curation, and scoring process.

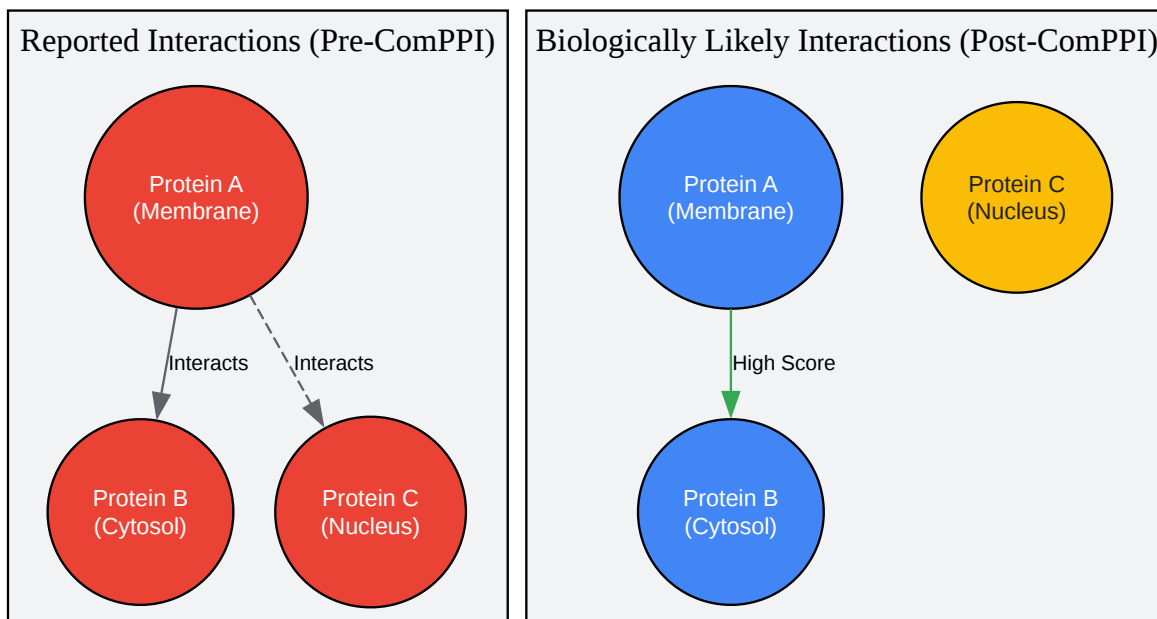


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Caption: ComPPI data integration and scoring workflow.

### Refining a Signaling Pathway with ComPPI

Consider a hypothetical signaling pathway where Protein A (a receptor on the plasma membrane) is reported to interact with both Protein B (a cytosolic protein) and Protein C (a nuclear protein).



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Caption: Hypothetical signaling pathway before and after ComPPI filtering.

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